molecular formula C19H23N5O2S B6468003 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640872-75-7

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B6468003
CAS No.: 2640872-75-7
M. Wt: 385.5 g/mol
InChI Key: LREZBBPZLVEHMU-UHFFFAOYSA-N
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Description

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields including chemistry, biology, medicine, and industry. The compound consists of a naphthyridine backbone attached to an imidazole-sulfonyl-piperidine moiety, which collectively contribute to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine typically involves a multi-step process:

  • Naphthyridine Formation: : The naphthyridine ring is synthesized through a cyclization reaction of appropriate precursors under controlled conditions, often involving a condensation reaction.

  • Imidazole Attachment: : The imidazole ring is then introduced to the naphthyridine structure through a substitution reaction. This step requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity.

  • Sulfonylation: : The next step involves sulfonylation of the imidazole ring, often using sulfonyl chloride in the presence of a base.

  • Piperidine Incorporation: : Finally, the piperidine moiety is added via a substitution reaction with the sulfonylated intermediate, under conditions that favor the desired substitution pattern.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but utilizes large-scale equipment and optimized reaction conditions to maximize yield and efficiency. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.

  • Reduction: : Reduction reactions can convert specific functional groups within the molecule, such as the sulfonyl group, to other reduced forms.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.

  • Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).

Major Products

The reactions described above can lead to the formation of various derivatives of the compound, each with unique properties and potential applications. For example, oxidation may yield sulfone derivatives with enhanced biological activity.

Scientific Research Applications

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a probe in biological systems due to its unique structural features.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The exact mechanism of action of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine is still under investigation, but preliminary studies suggest it interacts with molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. The compound's sulfonyl group and imidazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds include:

  • 2-(1-{[1-(methyl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine: : Differing by the isopropyl group, leading to variations in hydrophobic interactions.

  • 2-(1-{[1-(ethyl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine: : Featuring an ethyl group instead, influencing its overall reactivity and biological activity.

Hope this gives you a deep dive into the fascinating world of this compound!

Properties

IUPAC Name

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-14(2)23-12-18(21-13-23)27(25,26)24-10-7-15(8-11-24)17-6-5-16-4-3-9-20-19(16)22-17/h3-6,9,12-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZBBPZLVEHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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